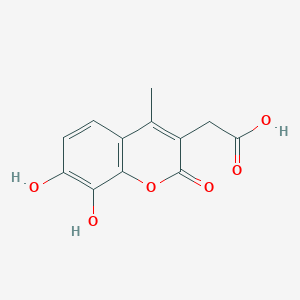

2-(7,8-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid

描述

Resonance Structures

- Keto Form : Dominant tautomer with a fully conjugated π-system.

- Enol Form : Stabilized by hydrogen bonding between O8–H and the ketone oxygen.

- Carboxylic Acid Resonance : Delocalization of the carboxylate negative charge into the coumarin ring.

属性

IUPAC Name |

2-(7,8-dihydroxy-4-methyl-2-oxochromen-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O6/c1-5-6-2-3-8(13)10(16)11(6)18-12(17)7(5)4-9(14)15/h2-3,13,16H,4H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYGFCYJOHAJMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Materials

- The synthesis typically begins with 7,8-dihydroxy-4-methylcoumarin derivatives or their precursors.

- Natural isolation of 7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-carboxylic acid from plant sources is also reported but less common for large-scale synthesis due to low yields and complexity.

Key Synthetic Steps

- Pechmann Condensation : Acid-catalyzed condensation of resorcinol derivatives with β-ketoesters or β-ketoacids to form the coumarin core with hydroxyl substitutions at 7 and 8 positions.

- Selective Hydroxylation : Introduction of hydroxyl groups at positions 7 and 8 can be achieved by controlled hydroxylation of methylcoumarin intermediates.

- Acetic Acid Side Chain Introduction : The acetic acid moiety at position 3 is introduced via alkylation or condensation reactions using haloacetic acid derivatives or esters.

Detailed Preparation Method

Synthesis of 7,8-Dihydroxy-4-methylcoumarin Core

- The Pechmann condensation is performed using resorcinol derivatives and ethyl acetoacetate under acidic conditions (e.g., sulfuric acid or Lewis acids) to yield 7,8-dihydroxy-4-methylcoumarin.

- Reaction conditions: reflux in acidic medium for several hours, followed by neutralization and purification.

Introduction of the Acetic Acid Side Chain at Position 3

- The 3-position acetic acid group is introduced by alkylation of the coumarin core with bromoacetic acid ethyl ester or bromoacetic acid under basic conditions.

- Typical base: potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF).

- The ester intermediate is then hydrolyzed under acidic or basic conditions to yield the free acetic acid.

Purification and Characterization

- The crude product is purified by recrystallization from methanol or by chromatographic techniques.

- Characterization is performed by NMR, IR, and mass spectrometry to confirm the presence of hydroxyl groups, methyl substitution, and acetic acid moiety.

Representative Synthetic Scheme (Summary)

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Pechmann condensation | Resorcinol derivative + ethyl acetoacetate, H2SO4, reflux | 70-85 | Formation of 7,8-dihydroxy-4-methylcoumarin |

| 2 | Alkylation | Bromoacetic acid ethyl ester, K2CO3, DMF | 60-75 | Introduction of acetic acid ester side chain |

| 3 | Hydrolysis | NaOH or HCl aqueous solution | 80-90 | Conversion of ester to acetic acid |

| 4 | Purification | Recrystallization or chromatography | - | Final product isolation |

Alternative Synthetic Routes and Modifications

- Esterification and Hydrazinolysis : Some studies report the preparation of coumarin acetic acid methyl esters followed by hydrazinolysis to introduce hydrazide functionalities, which can be further modified.

- Direct Condensation with Haloacetic Acid Derivatives : Direct condensation of coumarin intermediates with haloacetic acids under controlled pH and temperature to avoid side reactions.

- Use of Protective Groups : To prevent oxidation of the catechol hydroxyls during synthesis, protective groups such as methyl ethers may be used and later removed.

Solubility and Stock Solution Preparation

- The compound exhibits limited solubility in water but dissolves well in DMSO, ethanol, and PEG300 mixtures.

- Stock solutions for biological assays are prepared by dissolving the compound in DMSO followed by dilution with co-solvents like PEG300, Tween 80, or corn oil to achieve clear solutions suitable for in vivo or in vitro studies.

Stock Solution Preparation Table for Related Coumarin Acetic Acid Derivatives

| Amount of Compound (mg) | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 | 3.9968 | 0.7994 | 0.3997 |

| 5 | 19.984 | 3.9968 | 1.9984 |

| 10 | 39.968 | 7.9936 | 3.9968 |

Note: Volumes calculated based on molecular weight and desired molarity.

Research Findings and Optimization

- The yield and purity of 2-(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid depend heavily on the control of reaction pH and temperature, especially during hydroxylation and alkylation steps.

- Avoidance of oxidative degradation of the catechol moiety is critical; inert atmosphere or antioxidants may be employed during synthesis.

- The compound’s biological activity, such as enzyme inhibition, is sensitive to the integrity of the hydroxyl groups, emphasizing the need for mild reaction conditions.

化学反应分析

Types of Reactions: 2-(7,8-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of ethers or esters.

科学研究应用

Antimicrobial Activity

Research indicates that derivatives of 2-(7,8-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid exhibit notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus pneumoniae and Pseudomonas aeruginosa. The compound's structure allows it to interact with bacterial cell walls, leading to cell lysis and death .

Antioxidant Properties

The compound's antioxidant capabilities are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. This property is particularly beneficial in preventing oxidative stress-related diseases. In vitro studies have shown that it can enhance the activity of endogenous antioxidants, thereby providing a protective effect against cellular damage .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition is significant for developing treatments for neurodegenerative diseases such as Alzheimer's disease. The compound has shown a high selectivity ratio for AChE over butyrylcholinesterase (BuChE), indicating its potential as a therapeutic agent .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that can yield various derivatives with enhanced biological activities. For example, modifications to the hydroxyl groups or the introduction of different substituents can lead to compounds with improved potency against specific targets .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial activity of various derivatives of coumarin, including this compound. The results indicated that certain derivatives exhibited strong activity against Staphylococcus pneumoniae, suggesting potential applications in developing new antibiotics .

Case Study 2: Neuroprotective Effects

In another study focusing on cognitive enhancement, the compound was tested for its effects on memory in scopolamine-induced amnesia models. The results showed that it significantly improved memory retention and cognitive function, highlighting its potential use in treating cognitive disorders .

作用机制

The mechanism of action of 2-(7,8-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl groups can donate electrons to neutralize free radicals, thereby preventing oxidative damage.

Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines by modulating signaling pathways like MAPK.

Antimicrobial Activity: It can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between 2-(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid and analogous coumarin derivatives:

Table 1: Structural and Functional Comparison of Selected Coumarin Derivatives

Key Observations:

Hydroxyl Group Positioning: The 7,8-dihydroxy configuration in the target compound likely enhances hydrogen-bonding interactions and aqueous solubility compared to isomers with hydroxyls at 5,7 or 6,7 positions .

Methyl Substitutions: The 4-methyl group is conserved across most analogs, stabilizing the chromen core.

Functional Group Modifications :

- Ester derivatives (e.g., methyl ester in ) are less acidic than the parent carboxylic acid, improving bioavailability and serving as prodrug candidates.

Synthetic Accessibility :

- Multicomponent reactions involving coumarin precursors, glyoxals, and Meldrum’s acid (as in ) are common for synthesizing substituted coumarins. However, the target compound’s dihydroxy groups may require protective strategies to avoid side reactions during synthesis .

生物活性

2-(7,8-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid, also known as a coumarin derivative, has garnered attention due to its diverse biological activities. This compound is characterized by its unique chemical structure, which contributes to its potential therapeutic effects. This article explores the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

- Molecular Formula : C₁₂H₁₀O₅

- Molecular Weight : 234.20 g/mol

- CAS Number : 5852-10-8

The biological activity of coumarin derivatives, including this compound, is primarily attributed to their ability to interact with various biological targets. These interactions can lead to:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cells .

- Antimicrobial Effects : Studies have shown that this compound possesses antimicrobial activity against a range of pathogens, including bacteria and fungi .

Antioxidant Activity

Research indicates that this compound demonstrates strong antioxidant capabilities. It has been shown to protect cells from oxidative damage by neutralizing reactive oxygen species (ROS). The antioxidant effect was evaluated using various in vitro models, revealing a protective effect against hydrogen peroxide-induced damage in fibroblast cells .

Antimicrobial Properties

In a study evaluating the antimicrobial efficacy of various coumarin derivatives, this compound showed notable activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition of bacterial growth at low concentrations .

Anti-inflammatory Effects

Coumarin derivatives are known for their anti-inflammatory properties. The compound has been tested in models of inflammation and demonstrated the ability to reduce inflammatory markers significantly. This suggests potential applications in treating inflammatory diseases .

Data Summary

Case Studies

-

Antioxidant Activity Study :

In vitro assays demonstrated that this compound significantly decreased ROS levels in human fibroblast cells exposed to oxidative stress. The study concluded that the compound could be a potent agent for protecting against oxidative damage in skin cells . -

Antimicrobial Efficacy :

A comprehensive study assessed the antimicrobial properties of several coumarins, including this compound. Results indicated that it had an MIC of 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as a natural antimicrobial agent . -

Inflammation Model :

In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in managing inflammatory conditions .

常见问题

Q. What are the common synthetic routes for preparing 2-(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid, and how do reagent choices influence yield?

Synthesis typically involves condensation of substituted coumarin derivatives with acetic acid precursors. Key reagents include oxidizing agents (e.g., potassium permanganate for hydroxylation) and acid catalysts (e.g., sulfuric acid for cyclization). Yield optimization requires careful pH control and temperature modulation during hydroxylation steps, as excess oxidation may degrade the catechol moiety (7,8-dihydroxy groups) .

Q. Which analytical methods are most effective for characterizing this compound’s purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection (λ = 280–320 nm) is standard for purity assessment. Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to resolve the coumarin core and acetic acid side chain. X-ray crystallography (as applied in similar chromenone derivatives) resolves stereoelectronic effects, such as planarity of the coumarin ring .

Q. How should researchers ensure stability during storage and handling?

The compound is sensitive to light and oxidation due to its catechol groups. Storage in amber glass under inert gas (argon or nitrogen) at –20°C is recommended. Stability studies suggest degradation rates increase above pH 7, necessitating buffered solutions (pH 5–6) for experimental use .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating its bioactivity in antioxidant assays?

Use a split-plot randomized block design to account for variability in biological replicates. For example:

- Main plots : Dose concentrations (e.g., 0.1–100 μM).

- Subplots : Assay types (DPPH radical scavenging, FRAP, ORAC).

Include positive controls (e.g., ascorbic acid) and normalize activity to total phenolic content via Folin-Ciocalteu assays .

Q. How can contradictory data on its bioactivity across studies be resolved?

Discrepancies in IC₅₀ values often arise from differences in assay conditions (e.g., solvent polarity affecting solubility) or cell models (primary vs. immortalized lines). Meta-analyses should standardize data using relative activity ratios (e.g., vs. quercetin) and account for redox interference from residual metal ions in buffers .

Q. What methodologies assess its environmental fate and ecotoxicological impact?

Adopt tiered testing per OECD guidelines:

Phase 1 : Determine octanol-water partition coefficients (log P) and photolysis rates.

Phase 2 : Aquatic toxicity assays (e.g., Daphnia magna LC₅₀) and biodegradability (OECD 301F).

Longitudinal studies (e.g., 5-year monitoring) track bioaccumulation in soil-plant systems, as seen in analogous phenolic acids .

Q. How can structure-activity relationships (SAR) guide derivative synthesis?

Quantum mechanical calculations (DFT) predict electron distribution in the coumarin ring, identifying sites for electrophilic substitution. For example, methylation at C4 (as in ) enhances lipophilicity, while hydroxylation at C7/C8 governs radical scavenging. Validate predictions via comparative SAR using analogues with modified side chains .

Q. What HPLC parameters optimize separation of this compound from complex biological matrices?

- Column : C18 reverse phase (5 μm, 150 mm × 4.6 mm).

- Mobile phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B), 10–40% B over 20 min.

- Detection : ESI-MS in negative ion mode (m/z 277 [M–H]⁻). Adjust injection volume to minimize matrix effects in plasma samples .

Q. How do synergistic interactions with other antioxidants enhance its efficacy?

Design factorial experiments to test combinations (e.g., with α-tocopherol or glutathione). Synergy is quantified via the Combination Index (CI) method: CI < 1 indicates potentiation. For example, co-administration with metal chelators (e.g., EDTA) may reduce pro-oxidant effects at high concentrations .

Q. What advanced techniques elucidate its mechanism of action in redox cycling?

Electron spin resonance (ESR) spectroscopy detects transient radical intermediates. Fluorescence quenching assays using dichlorofluorescein (DCFH-DA) quantify intracellular ROS scavenging. Pair these with siRNA knockdowns (e.g., Nrf2) to dissect signaling pathways .

Q. How to address regulatory compliance in cross-disciplinary studies?

Align with REACH guidelines for toxicity data submission. For in vivo work, follow OECD 423 (acute oral toxicity) and ensure Material Safety Data Sheets (MSDS) include GHS hazard codes (e.g., H319 for eye irritation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。